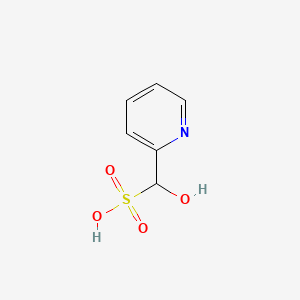

2-Pyridylhydroxymethanesulfonic acid

Description

Contextualization within Hydroxymethanesulfonate and Pyridyl Compound Chemistry

2-Pyridylhydroxymethanesulfonic acid is a hybrid molecule that contains both a pyridine (B92270) ring and a hydroxymethanesulfonic acid functional group. The pyridine component is a basic heterocyclic organic compound that is structurally related to benzene, with one methine group replaced by a nitrogen atom. researchgate.net Pyridine and its derivatives are known for their use as solvents, reagents, and precursors in the synthesis of pharmaceuticals and agrochemicals. acs.org The nitrogen atom in the pyridine ring has a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule, allowing it to react with acids and electrophiles. nih.gov

On the other hand, hydroxymethanesulfonate (HMS) is an adduct formed from the reaction of formaldehyde (B43269) and bisulfite. nih.gov It is recognized as a significant component of atmospheric aerosols, particularly in polluted urban environments, where it can contribute to fine particulate matter (PM2.5) concentrations. nih.gov The formation of HMS is a reversible reaction, and its stability is dependent on factors such as pH and temperature. nih.govacs.org Recent studies have highlighted the accelerated formation of HMS at the air-water interface, a phenomenon driven by synergistic enthalpy and entropy effects. researchgate.netnih.gov

The combination of a 2-pyridyl group and a hydroxymethanesulfonic acid group in one molecule would be expected to yield a compound with a unique set of properties. The basicity of the pyridine ring could influence the stability and reactivity of the hydroxymethanesulfonate group. Conversely, the acidic and highly polar nature of the sulfonate group would impact the solubility and electronic properties of the pyridine ring.

Historical Development of Research Involving this compound as a Chemical Probe

There is no specific information available in the searched literature detailing the historical use of this compound as a chemical probe. However, the broader class of pyridyl compounds has a well-established history of use in various probing and sensing applications. The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridyl-containing ligands valuable tools in coordination chemistry and catalysis. youtube.com These complexes can be designed to have specific spectroscopic or electrochemical properties that change upon binding to a target analyte, forming the basis of a chemical sensor.

Given these precedents, it is conceivable that this compound could be investigated as a chemical probe. The sulfonate group could enhance water solubility, a desirable feature for probes used in biological or environmental systems. The pyridyl nitrogen, in conjunction with the hydroxyl and sulfonate oxygens, could act as a multidentate ligand for metal ions. The development of such a probe would likely draw upon established synthetic methodologies for pyridine derivatives and an understanding of the coordination chemistry of pyridyl-based ligands.

Contemporary Research Challenges and Opportunities for this compound Studies

The study of this compound presents several challenges and opportunities for contemporary research.

Challenges:

Synthesis and Stability: A primary challenge would be the development of a reliable and efficient synthesis for this compound. The reaction to form the hydroxymethanesulfonate adduct is reversible, and the conditions required for its formation might not be compatible with the pyridine ring, or vice-versa. The stability of the final compound would also need to be carefully investigated under various conditions.

Characterization: Thorough characterization of the compound's physical and chemical properties would be necessary. This would include determining its pKa values, solubility, and spectroscopic signatures (NMR, IR, UV-Vis).

Lack of Existing Data: The absence of a significant body of literature on this specific compound means that researchers would be starting from a foundational level, without the benefit of previously reported findings.

Opportunities:

Novel Ligand Design: The unique combination of a pyridyl group and a hydroxymethanesulfonate group could lead to the development of novel ligands for a variety of metal ions. The water-solubilizing sulfonate group could make these ligands particularly useful for applications in aqueous media, such as in catalysis or for the sequestration of metal ions from wastewater.

Materials Science: The compound could serve as a building block for new polymers or coordination polymers. The ability of the pyridyl group to participate in the formation of metal-organic frameworks (MOFs) is well-known, and the sulfonate group could introduce new functionalities and properties to these materials.

Atmospheric Chemistry: Given that hydroxymethanesulfonate is a known atmospheric species, understanding the properties and reactivity of a pyridyl-substituted derivative could provide insights into the atmospheric chemistry of nitrogen- and sulfur-containing organic compounds.

Data Tables

Table 1: Properties of Parent Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Key Features |

| Pyridine | C₅H₅N | 79.10 | Basic, aromatic, heterocyclic compound. acs.org |

| Hydroxymethanesulfonic acid | CH₄O₄S | 128.13 | Adduct of formaldehyde and sulfurous acid. |

Table 2: Potential Research Directions for this compound

| Research Area | Potential Application/Study | Rationale |

| Coordination Chemistry | Development of water-soluble ligands for metal ions. | The pyridyl nitrogen and oxygen atoms from the hydroxyl and sulfonate groups can act as coordination sites. |

| Materials Science | Synthesis of novel polymers or metal-organic frameworks. | The bifunctional nature of the molecule allows for the formation of extended structures. |

| Environmental Chemistry | Study of its role as a potential atmospheric species. | To understand the interactions between nitrogen and sulfur-containing organic pollutants. |

| Synthetic Chemistry | Development of novel synthetic routes. | To enable further studies on its properties and applications. |

Structure

3D Structure

Properties

IUPAC Name |

hydroxy(pyridin-2-yl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-3-1-2-4-7-5/h1-4,6,8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUYDMFMNBZBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-41-7 | |

| Record name | α-HPMS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxypyridine-2-methanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3343-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-hydroxypyridine-2-methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Kinetic Investigations of 2 Pyridylhydroxymethanesulfonic Acid Reactivity

Elucidation of Reaction Pathways and Intermediates Involving 2-Pyridylhydroxymethanesulfonic Acid

Detailed experimental studies on the reaction pathways and intermediates specifically for this compound are not extensively documented in publicly available literature. However, by examining the reactivity of its constituent functional groups—a pyridine (B92270) ring, a hydroxyl group, and a sulfonic acid group attached to a methylene (B1212753) bridge—we can infer potential reaction pathways.

The presence of the sulfonic acid group confers strong Brønsted acidity, making the compound a likely participant in acid-catalyzed reactions. The acidity of similar N-propane-sulfonic acid pyridinium (B92312) salts is influenced by the nature of the counter-ion, suggesting that the molecular environment plays a crucial role in its catalytic activity. researchgate.net In solution, proton transfer from the sulfonic acid group to the pyridine nitrogen is anticipated, leading to a zwitterionic intermediate. acs.org This intramolecular acid-base interaction would be a key step in many of its reaction pathways.

Potential reaction pathways could involve the hydroxyl group, such as esterification or etherification, with the reaction kinetics being influenced by the protonation state of the nearby pyridine ring. The pyridine moiety itself can be a target for nucleophilic or electrophilic attack, depending on the reaction conditions and the nature of the attacking species.

Solution-State Chemistry and Equilibrium Dynamics of this compound

In aqueous solutions, this compound is expected to exist in a dynamic equilibrium involving different protonated species. The strong acidity of the sulfonic acid group and the basicity of the pyridine nitrogen atom lead to the formation of sulfonate-pyridinium ionic structures through intermolecular proton transfer. acs.org

The equilibrium dynamics are sensitive to pH. At low pH, both the sulfonic acid and the pyridine nitrogen will be protonated. As the pH increases, the sulfonic acid group will deprotonate first, followed by the pyridine nitrogen at a higher pH. The presence of the hydroxyl group adds another layer of complexity to the acid-base equilibria.

| pH Range | Dominant Species |

| < 2 | Pyridinium cation, protonated sulfonic acid, hydroxyl group |

| 2 - 4 | Pyridinium cation, deprotonated sulfonate, hydroxyl group (zwitterion) |

| > 4 | Neutral pyridine, deprotonated sulfonate, hydroxyl group |

Note: The pKa values are estimates based on similar structures and are subject to experimental verification.

Tautomerism and Conformational Landscape Analysis of this compound

The conformational landscape of this compound is influenced by the potential for tautomerism within the pyridine ring. For 2-substituted pyridines, a key tautomeric equilibrium is that between the pyridinoid (aromatic) form and a non-aromatic pyridonoid form. osti.gov In the case of 2-hydroxypyridine, it predominantly exists as the pyridone tautomer in most solvents. chemtube3d.com However, the substituent at the 2-position in this compound is a hydroxymethanesulfonic acid group, which is not directly a hydroxyl group on the ring.

Computational studies on related pyridine-PN heterocycles have shown that the tautomeric preference can be influenced by the electronic properties of substituents and by solid-state packing effects. osti.gov For this compound, the electron-withdrawing nature of the sulfonic acid group would likely influence the electron distribution in the pyridine ring, thereby affecting the tautomeric equilibrium. The lone pair of electrons on the pyridine nitrogen is typically in an sp² hybrid orbital and does not participate in conjugation if the nitrogen is already part of a double bond within the aromatic system. wikipedia.org

Spectroscopic studies on pyridine-3-sulfonic acid have provided insights into its vibrational modes, which can be compared to theoretical calculations. researchgate.net A similar approach for this compound would be invaluable in determining its conformational preferences and the extent of any tautomerism. The table below presents a hypothetical comparison of key vibrational frequencies for the pyridinoid and a potential pyridonoid-like tautomer, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Pyridinoid Form | Expected Wavenumber (cm⁻¹) - Pyridonoid-like Form |

| C=N stretch | ~1600-1650 | Lower or absent |

| C=C stretch (ring) | ~1550-1600 | Shifted |

| S=O stretch (asymmetric) | ~1350-1400 | Largely unaffected |

| S=O stretch (symmetric) | ~1150-1200 | Largely unaffected |

| C-O stretch | ~1000-1100 | Shifted |

| N-H bend (if protonated) | ~1500-1550 | Absent |

| C=O stretch | Absent | ~1650-1700 |

This data is illustrative and based on general spectroscopic principles and data from analogous compounds. Experimental verification is required.

Advanced Spectroscopic and Structural Elucidation of 2 Pyridylhydroxymethanesulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Pyridylhydroxymethanesulfonic acid. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the methine proton [CH(OH)], and the hydroxyl protons (from both the alcohol and sulfonic acid groups). The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and splitting patterns are influenced by the position of the hydroxymethanesulfonic acid substituent. The methine proton, being attached to both an oxygen atom and the pyridine ring, is also expected to be deshielded and appear at a distinct chemical shift. The hydroxyl protons often appear as broad signals whose positions can be dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. libretexts.org The spectrum for this compound would show six distinct signals, corresponding to the five carbons of the pyridine ring and the single carbon of the hydroxymethanesulfonic acid side chain. Aromatic carbons typically resonate in the range of δ 110-160 ppm. chemguide.co.uklibretexts.org The carbon of the C=O group in acids and esters resonates further downfield, typically between 160-185 ppm. chemguide.co.uk The methine carbon [-CH(OH)-], attached to an electronegative oxygen atom, would also have a characteristic chemical shift, generally in the δ 50-90 ppm range. pdx.edu

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from similar structures. oregonstate.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine H-3, H-4, H-5, H-6 | ¹H | 7.0 - 9.0 | Doublet, Triplet, Triplet, Doublet |

| Methine CH(OH) | ¹H | ~5.0 - 6.0 | Singlet or Doublet |

| Hydroxyl (OH) | ¹H | Variable (Broad) | Singlet (Broad) |

| Pyridine C-2 | ¹³C | ~150 - 160 | - |

| Pyridine C-3, C-4, C-5, C-6 | ¹³C | ~120 - 145 | - |

| Methine C(OH) | ¹³C | ~65 - 80 | - |

X-ray Diffraction Analysis of Crystalline Forms and Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state structure of this compound.

An analysis of this compound would reveal how the molecules pack in the crystal lattice. Of particular interest would be the extensive hydrogen-bonding network expected due to the presence of hydroxyl and sulfonic acid groups. These interactions dictate the crystal's stability and physical properties.

Table 2: Expected Crystallographic Parameters from a Hypothetical Analysis of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic (describes the symmetry of the unit cell) |

| Space Group | Describes the symmetry elements within the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal |

| Bond Lengths & Angles | Precise measurements of intramolecular geometry |

| Hydrogen Bond Geometry | Details of intermolecular interactions involving OH and SO₃H groups |

| Tautomeric/Zwitterionic Form | Confirms the protonation state of the molecule in the solid state |

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (Molecular Weight: 189.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 189. The fragmentation of this molecular ion upon electron impact would provide insight into the molecule's weakest bonds and most stable fragments. The fragmentation pathways are significantly influenced by the substituents on the side chain. nih.gov

Plausible fragmentation pathways for this compound include:

Loss of sulfur trioxide (SO₃): A common fragmentation for sulfonic acids, leading to a fragment at m/z 109 [M - 80]⁺.

Cleavage of the C-S bond: This could lead to the formation of a pyridyl-methanol cation [C₅H₄N-CH₂OH]⁺ at m/z 109 or a sulfonic acid radical.

Cleavage of the C-C bond: Fragmentation between the pyridine ring and the side chain would result in a pyridyl cation at m/z 78.

Loss of water (H₂O): Dehydration could occur, particularly from the hydroxymethanesulfonic acid side chain, yielding a fragment at m/z 171 [M - 18]⁺.

The relative abundance of these fragment ions helps in piecing together the molecular structure and confirming the identity of the compound. ic.ac.uk

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 189 | [C₆H₇NO₄S]⁺ | Molecular Ion (M⁺) |

| 171 | [C₆H₅NO₃S]⁺ | H₂O |

| 109 | [C₆H₇NO]⁺ | SO₃ |

| 108 | [C₆H₆NO]⁺ | HSO₃ |

| 78 | [C₅H₄N]⁺ | CH(OH)SO₃H |

Vibrational Spectroscopy (IR, Raman) in Understanding Molecular Vibrations and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching or bending, and the frequencies of these vibrations are characteristic of the bonds involved.

For this compound, the IR and Raman spectra would be rich with information. Key expected vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl groups of the alcohol and sulfonic acid, likely broadened due to hydrogen bonding. asianpubs.org

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3000-3100 cm⁻¹ region. researchgate.net

S=O Stretching: The sulfonic acid group will show strong characteristic absorptions for asymmetric and symmetric S=O stretching, typically found between 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. researchgate.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region. researchgate.net The ring breathing mode is also a characteristic feature. researchgate.net

S-O Stretching and C-S Stretching: These vibrations occur at lower frequencies, typically in the 700-900 cm⁻¹ range. researchgate.net

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. jyoungpharm.orgnih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Alcohol, Sulfonic Acid | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 | Medium to Strong |

| S=O Asymmetric Stretch | Sulfonic Acid | 1150 - 1250 | Strong |

| S=O Symmetric Stretch | Sulfonic Acid | 1030 - 1080 | Strong |

| C-O Stretch | Alcohol | 1000 - 1200 | Medium to Strong |

| C-S Stretch | Sulfonic Acid | 700 - 800 | Medium |

Computational Chemistry and Theoretical Modeling of 2 Pyridylhydroxymethanesulfonic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Pyridylhydroxymethanesulfonic acid, these methods could provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, a range of electronic properties would be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Electronegativity (χ) | - | eV |

| Chemical Hardness (η) | - | eV |

| Global Softness (S) | - | eV⁻¹ |

| Dipole Moment | - | Debye |

Data is hypothetical and for illustrative purposes only.

Ab Initio Approaches to Electronic Properties

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed to obtain highly accurate electronic energies and to validate the results from DFT calculations. These methods are computationally more intensive but are the gold standard for benchmarking.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time, particularly in solution. By simulating the molecule in a box of solvent molecules (e.g., water), researchers could investigate:

Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the sulfonic acid and hydroxyl groups with water molecules would be a key area of investigation. The dynamics of these interactions are crucial for understanding its behavior in aqueous environments.

Conformational Analysis: MD simulations can explore the different conformations the molecule can adopt in solution and their relative stabilities.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms could be calculated and compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities could be calculated. This would allow for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch, S=O stretches, and pyridine (B92270) ring vibrations.

A hypothetical data table for predicted vibrational frequencies might be structured as follows:

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Relative Intensity |

| O-H Stretch | - | - |

| C-H Stretch (Aromatic) | - | - |

| S=O Asymmetric Stretch | - | - |

| S=O Symmetric Stretch | - | - |

| C-N Stretch (Pyridine) | - | - |

Data is hypothetical and for illustrative purposes only.

Enzymatic Inhibition Mechanisms and Biochemical Pathway Elucidation Studies Utilizing 2 Pyridylhydroxymethanesulfonic Acid

Glycolate (B3277807) Oxidase Inhibition by 2-Pyridylhydroxymethanesulfonic Acid: Mechanistic Investigations

Glycolate oxidase is a key enzyme in photorespiration and is implicated in the production of glyoxylate (B1226380), a precursor to oxalate (B1200264). nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like primary hyperoxaluria, a genetic disorder characterized by excessive oxalate production. nih.govnih.gov

Active Site Interactions and Binding Modes

Detailed crystallographic or spectroscopic studies specifically elucidating the binding mode of this compound within the active site of glycolate oxidase are not described in the currently available literature. General studies on other inhibitors have identified key residues and interactions within the enzyme's active site that are crucial for binding and inhibition, but specific data for this compound is absent. nih.gov

Kinetic Parameters of Enzymatic Inhibition

Quantitative data detailing the kinetic parameters, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), for the inhibition of glycolate oxidase by this compound are not available in the reviewed scientific literature. Such data is essential for characterizing the potency and mechanism of enzyme inhibitors.

Inhibition of Oxalate Biosynthesis Pathways in Plant Metabolism by this compound

Oxalate is a compound found in many plants and is involved in various physiological processes. researchgate.netresearchgate.net Its biosynthesis is linked to pathways involving glyoxylate and glycolate. nih.gov While the inhibition of glycolate oxidase can theoretically impact oxalate production, specific studies demonstrating the effect of this compound on oxalate biosynthesis in plants have not been found.

Role of this compound in Photorespiration Research and Ammonia (B1221849) Metabolism Studies

Photorespiration is a metabolic pathway in plants that is closely linked to photosynthesis and involves the processing of glycolate. nih.govuni-rostock.de This pathway also results in the release and re-assimilation of ammonia. nih.govresearchgate.net The use of specific inhibitors is a common technique to study these complex pathways. However, there is no specific mention in the available literature of this compound being used as a tool to investigate photorespiration or ammonia metabolism.

Structure-Activity Relationships in this compound Mediated Enzymatic Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug design to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Such studies involve synthesizing and testing a series of related compounds to identify key structural features responsible for their effects. A search of the scientific literature did not yield any SAR studies focused on this compound or its analogs as inhibitors of glycolate oxidase or any other enzyme relevant to the specified biochemical pathways.

Coordination Chemistry and Metal Complexation Research of 2 Pyridylhydroxymethanesulfonic Acid

Ligand Design Principles and Chelation Properties of 2-Pyridylhydroxymethanesulfonic Acid

The design of this compound incorporates three distinct functional groups, each contributing to its potential as a versatile ligand for metal ion complexation. The primary chelating unit is formed by the pyridine (B92270) nitrogen atom and the adjacent hydroxyl oxygen atom. This arrangement is ideal for forming a stable, five-membered chelate ring upon coordination to a metal center.

The key principles governing its chelation properties include:

Bidentate Chelation: The N,O-donor set from the pyridine and hydroxyl groups is the principal mode of metal binding. The stability of complexes formed through this chelation is enhanced by the chelate effect, which is entropically favored over coordination by two separate monodentate ligands.

Hard and Soft Acid-Base Theory: The pyridine nitrogen is a relatively soft donor, showing affinity for softer metal ions, while the hydroxyl oxygen is a hard donor, preferring hard metal ions. This ambidentate character allows the ligand to coordinate with a wide range of transition metals, lanthanides, and main group elements.

Role of the Sulfonate Group: The sulfonic acid group (-SO₃H) is a strong acid, meaning it will be deprotonated to the sulfonate anion (-SO₃⁻) over a wide pH range. The sulfonate group is generally considered a weak coordinating anion. However, its presence is significant for several reasons:

It imparts high water solubility to both the free ligand and its metal complexes.

It can participate in coordination as a monodentate or bridging ligand, potentially leading to the formation of polynuclear complexes or coordination polymers. nih.govacs.org

In the solid state, the sulfonate group is an excellent hydrogen bond acceptor, influencing the crystal packing and supramolecular architecture of the resulting complexes. acs.org

The combination of a robust chelating arm and a water-solubilizing, weakly coordinating tail makes this compound a promising candidate for applications in aqueous systems.

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound is anticipated to be straightforward, following standard coordination chemistry protocols. A typical synthetic route would involve the reaction of a soluble metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) with the ligand in an appropriate solvent. Given the ligand's likely high water solubility, aqueous media would be a suitable choice, although alcohols like methanol (B129727) or ethanol, or polar aprotic solvents like acetonitrile, could also be employed. researchgate.netrsc.org

The general reaction can be represented as: MXn + y H2L → [M(HL)y]X(n-y) or [M(L)y]X(n-2y) + y H+ (where H₂L represents the neutral ligand, and HL⁻ or L²⁻ represent its deprotonated forms)

Structural characterization of the resulting complexes would rely on a combination of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key spectral changes expected upon complexation include a shift in the C=N and C=C stretching vibrations of the pyridine ring and a change in the O-H stretching frequency of the hydroxyl group. Coordination of the sulfonate group would alter the S=O stretching frequencies. rsc.org

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal, ligand, and any counter-ions or solvent molecules.

Based on structurally characterized complexes of similar pyridyl-alcohol and sulfonate ligands, a hypothetical set of structural parameters for a copper(II) complex, [Cu(C₆H₆NO₄S)₂(H₂O)₂], is presented below.

| Parameter | Expected Value | Reference/Analogy |

|---|---|---|

| Cu-N (pyridine) | 1.98 - 2.05 Å | Pyridine-metal complexes rsc.org |

| Cu-O (hydroxyl) | 1.94 - 2.00 Å | Alcohol-metal complexes |

| Cu-O (sulfonate) | 2.10 - 2.40 Å | Sulfonate-metal complexes researchgate.net |

| N-Cu-O (chelate) | 80 - 85° | 5-membered chelate rings |

| Coordination Geometry | Distorted Octahedral | Typical for Cu(II) |

Spectroscopic and Magnetic Properties of Metal-2-Pyridylhydroxymethanesulfonic Acid Complexes

The electronic and magnetic properties of complexes formed with this compound are dictated primarily by the identity of the central metal ion and its resulting coordination geometry.

Spectroscopic Properties:

UV-Visible Spectroscopy: For complexes with d-block transition metals, the UV-Vis spectrum is expected to display two main types of electronic transitions.

d-d Transitions: These relatively weak absorptions occur in the visible region and are due to the promotion of electrons between d-orbitals that have been split by the ligand field. The energy of these transitions provides information about the coordination geometry and the ligand field strength.

Charge-Transfer (CT) Transitions: More intense absorptions, often in the UV or near-UV region, can arise from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). Given the presence of the π-accepting pyridine ring, MLCT bands are highly probable for complexes with electron-rich metals (e.g., Ru(II), Re(I)). rsc.orgrsc.org

Luminescence: Some complexes, particularly those of d¹⁰ metals like Zn(II) or Cd(II), or d⁶/d⁸ metals like Ru(II) and Pt(II), may exhibit fluorescence or phosphorescence. The pyridyl group is a common component in luminescent complexes, where emission can originate from ligand-centered (π-π*) or MLCT excited states. rsc.org

Magnetic Properties: The magnetic behavior of the complexes depends on the number of unpaired electrons on the metal ion. libretexts.org The ligand field created by the N,O-donor set will determine whether a high-spin or low-spin electron configuration is adopted for metals where both are possible (d⁴-d⁷). libretexts.org Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μeff), which indicates the number of unpaired electrons.

| Metal Ion | d-Electron Count | Likely Spin State | Unpaired Electrons (n) | Calculated μeff (B.M.)* | Expected Behavior |

|---|---|---|---|---|---|

| Mn(II) | d⁵ | High-spin | 5 | 5.92 | Paramagnetic researchgate.net |

| Fe(II) | d⁶ | High-spin | 4 | 4.90 | Paramagnetic researchgate.net |

| Co(II) | d⁷ | High-spin | 3 | 3.87 | Paramagnetic researchgate.net |

| Ni(II) | d⁸ | - | 2 | 2.83 | Paramagnetic |

| Cu(II) | d⁹ | - | 1 | 1.73 | Paramagnetic rsc.org |

| Zn(II) | d¹⁰ | - | 0 | 0 | Diamagnetic researchgate.net |

*Spin-only formula: μeff = √[n(n+2)] Bohr Magnetons (B.M.). Orbital contributions may lead to deviations from these values.

Applications of Metal Complexes in Catalysis and Adsorption Technologies (e.g., Vanadium Removal)

The unique combination of functional groups in this compound suggests that its metal complexes could be valuable in specialized applications, particularly in catalysis and environmental remediation.

Catalysis: Metal complexes featuring pyridine-based ligands are widely used as catalysts in a variety of organic transformations. acs.orgacs.org Similarly, phosphine-sulfonate ligands, which share the feature of a coordinating group paired with a sulfonate tail, are effective catalysts for reactions like olefin polymerization. nih.gov By analogy, metal complexes of this compound could be investigated as water-soluble catalysts for reactions such as:

Oxidation reactions: Manganese, iron, or cobalt complexes could catalyze the oxidation of various organic substrates.

Cross-coupling reactions: Palladium complexes may show activity in Suzuki or Heck coupling reactions, with the aqueous solubility being a major advantage for catalyst recovery and green chemistry protocols. acs.org

Electrocatalysis: The redox-active nature of the pyridine ring and the central metal ion could be harnessed for electrocatalytic processes, such as the hydrogen evolution reaction. nih.gov

Adsorption Technologies and Vanadium Removal: A particularly promising application is in the selective adsorption of metal ions, specifically the removal of vanadium from industrial wastewater. Vanadium exists in various oxidation states and species depending on pH, with common forms in acidic solutions being the vanadyl cation (VO²⁺, V(IV)) and the pervanadyl cation (VO₂⁺, V(V)). mdpi.com

The design of this compound is well-suited for binding these oxovanadium species:

The hard oxygen donors of the hydroxyl and sulfonate groups have a strong affinity for the hard vanadium center.

The ligand can act as an effective chelating agent for VO²⁺ and similar cations. researchgate.net

The sulfonic acid group bears a structural resemblance to phosphate (B84403), and vanadate (B1173111) is known to act as a phosphate mimic, suggesting a strong interaction potential. mdpi.com

The ligand could be employed in two primary ways for vanadium removal:

Solvent Extraction: While less likely due to its high water solubility, a modified, more lipophilic version could be used as an extractant in liquid-liquid separation processes.

Solid-Phase Adsorption: The most viable approach would be to graft the ligand onto a solid support, such as silica (B1680970) gel, alumina, or a polymer resin. mdpi.com This functionalized sorbent would offer high selectivity for vanadium ions in aqueous streams. The process would involve passing the vanadium-containing solution through a column packed with the sorbent, followed by elution of the captured vanadium using a pH change or a strong complexing agent, allowing for both removal and recovery. Theoretical studies on functionalized graphene have shown that carboxylate sites, which are electronically analogous to sulfonates, are favored for the chemical adsorption of vanadium oxide. nih.gov

Applications of 2 Pyridylhydroxymethanesulfonic Acid in Advanced Chemical Technologies Excluding Biological and Clinical

Utilization as a Reagent in Organic Synthesis and Chemical Transformations

There is no specific information available in the searched scientific literature regarding the use of 2-Pyridylhydroxymethanesulfonic acid as a reagent in organic synthesis. Pyridine (B92270) and its derivatives are widely used as catalysts, ligands, and building blocks in a vast array of chemical reactions. patsnap.comorgsyn.orgchemscene.com Similarly, sulfonic acids are often employed as strong acid catalysts. The bifunctional nature of this compound, containing both a basic pyridine nitrogen and an acidic sulfonic acid group, could theoretically allow it to act as a bifunctional catalyst in certain reactions. However, no such applications have been reported.

The synthesis of substituted pyridines is an active area of research, with various methods developed to introduce diverse functional groups onto the pyridine ring. nih.govnih.govrsc.org In principle, this compound could serve as a starting material for the synthesis of more complex pyridine derivatives, but no examples of this have been documented.

Role in Analytical Chemistry Methodologies beyond Basic Identification

No specific advanced analytical chemistry methodologies employing this compound have been described in the available literature. In general, sulfonic acid derivatives can be analyzed by techniques such as gas chromatography after conversion to more volatile derivatives like sulfonyl fluorides. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is another common method for the analysis of sulfonic acids, sometimes involving the use of ion-pairing reagents. nih.gov Aromatic sulfonic acids have been used as pairing agents in HPLC for the determination of other compounds. researchgate.net

The pyridine moiety can be targeted in analytical methods as well. For instance, HPLC with a cyclodextrin-bonded stationary phase has been used for the separation of pyridine derivatives. Potentiometric titration is a method used for the determination of pyridine-3-sulfonyl chloride. patsnap.com While these methods are used for related compounds, their specific application to this compound is not reported.

Investigation of this compound in Materials Science

There is no direct evidence of the investigation or integration of this compound into materials science applications based on the conducted searches.

Cyclodextrin (B1172386) Inclusion Complex Formation Studies

The formation of inclusion complexes with cyclodextrins is a widely studied phenomenon, often used to enhance the solubility and stability of guest molecules. researchgate.netuc.ptresearchgate.net Studies have been conducted on the complexation of cyclodextrins with pyridine derivatives. uc.pt For example, capillary electrophoresis has been used to study the interaction between cyclodextrins and various pyridine derivatives, revealing the formation of weak 1:1 complexes with some nicotinic acids. uc.pt However, no studies have been found that specifically investigate the formation of cyclodextrin inclusion complexes with this compound.

Integration into Functional Materials and Devices

Polymers containing sulfonic acid groups are utilized in a variety of functional materials, including ion-exchange resins, membranes, and hydrogels. researchgate.net For instance, polymers like poly(2-acrylamido-2-methyl-1-propanesulfonic acid) are used to create stimuli-responsive hydrogels. researchgate.net The pyridine group is also incorporated into functional polymers and materials due to its coordination properties and role in bioactive compounds. mdpi.com

The combination of a pyridine ring and a sulfonic acid group in one molecule could potentially be used to create functional polymers with unique ion-exchange or catalytic properties. However, there is no information in the searched literature to suggest that this compound has been used for this purpose.

Future Research Directions and Interdisciplinary Prospects for 2 Pyridylhydroxymethanesulfonic Acid Studies

Emerging Methodologies in 2-Pyridylhydroxymethanesulfonic Acid Research (e.g., AI/Machine Learning for Predictive Chemistry)

The future of chemical research is increasingly intertwined with computational power, and the study of this compound is poised to benefit significantly from these advancements. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and characterization of novel molecules, moving beyond traditional, labor-intensive experimental processes. mit.edu These technologies can be applied to this compound to predict its properties and guide research in a more efficient, data-driven manner.

Interactive Table: Potential AI/ML Applications in this compound Research

| AI/ML Application | Predicted Property/Outcome | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity, Toxicity | Faster screening of derivatives for therapeutic potential. |

| Predictive Chemistry Models | Solubility, Melting Point, pKa | Optimization of synthesis and formulation processes. |

| Generative Models | Novel Analogues | Design of new compounds with tailored functionalities. |

| Core-Loss Spectroscopy Analysis | Internal Energy, Molecular Weight | Deeper understanding of fundamental material properties. scitechdaily.com |

| ADMET Prediction | Pharmacokinetics, Safety Profile | Early assessment of drug-likeness for derivatives. mdpi.com |

Unexplored Chemical Reactivity and Synthetic Opportunities

The unique structure of this compound, which combines a hydrophilic sulfonic acid group and a heterocyclic pyridine (B92270) ring, suggests a rich and largely unexplored reactive landscape. The pyridine moiety itself is a cornerstone in many chemical transformations and drug designs. nih.gov Its presence in this compound opens up avenues for novel synthetic strategies and reactivity studies.

One area of interest is the coordination chemistry of the compound. The nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonic acid and hydroxyl groups are potential coordination sites for metal ions. This could allow for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The chelating ability of similar pyridine derivatives with metal ions like Fe³⁺ and Cu²⁺ has been demonstrated, a property attributed to the nitrogen atom in the pyridine ring. nih.gov Investigating the coordination behavior of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.

The reactivity of the hydroxymethanesulfonate group also warrants further investigation. While hydroxymethanesulfonic acid (HMS) is known for its role in atmospheric chemistry as a stable reservoir for sulfur(IV), its synthetic utility is less explored. acs.orgacs.org The decomposition of HMS back to its precursors is generally slow, but this stability could be tuned by the electronic influence of the pyridyl group. nih.gov Furthermore, the oxidation of the hydroxymethanesulfonate moiety could be a pathway to novel functional groups. For example, the oxidation of HMS is known to generate radical species like SO₃⁻•, which can then participate in a cascade of reactions. acs.org Exploring these oxidative pathways for this compound could lead to new synthetic methodologies.

Future synthetic research could focus on multicomponent reactions to build upon the this compound scaffold, a strategy that has proven successful for creating libraries of other pyridyl-containing compounds. nih.gov Additionally, computational methods, such as Density Functional Theory (DFT), could be employed to predict reaction pathways and the stability of intermediates, guiding the experimental exploration of the compound's reactivity. mdpi.comacs.org

Broader Impact of this compound as a Biochemical Probe in Systems Biology

The application of small molecules as probes to interrogate biological systems is a cornerstone of chemical biology and systems biology. Given its structure, this compound has the potential to be developed into a useful biochemical probe. The pyridine ring is a common feature in many biologically active compounds and approved drugs, often involved in critical interactions with biological targets. nih.gov

The sulfonic acid group imparts high water solubility, a desirable property for a biochemical probe intended for use in aqueous biological environments. This feature could ensure sufficient bioavailability in cellular or in-vitro assays. The reactivity of the hydroxymethanesulfonate group, or derivatives thereof, could be harnessed for "click" chemistry or for covalent labeling of proteins, allowing for the identification and characterization of protein targets.

Furthermore, the pyridine ring can be readily functionalized. This allows for the attachment of reporter groups, such as fluorophores or biotin, to the this compound scaffold. Such tagged molecules could be used to visualize the localization of the compound within cells or to isolate its binding partners. The development of a library of this compound derivatives with different substituents could be used to probe structure-activity relationships and identify key interactions within a biological system. For example, comparing the cellular effects of different pyridyl-substituted hydroxymethanesulfonates could reveal the importance of specific steric or electronic features for a particular biological outcome.

While direct studies are lacking, the known biological roles of related compounds provide a strong rationale for exploring this compound in this context. For instance, some pyridine derivatives have been shown to exhibit inhibitory effects on enzymes like cholinesterases, suggesting that this compound could be a starting point for designing new enzyme inhibitors. nih.gov

Sustainable Chemistry and Environmental Applications of this compound

The principles of green chemistry encourage the use of substances that are less hazardous, more efficient, and environmentally benign. This compound shares features with compounds that are considered "green," suggesting its potential in sustainable chemical applications. A close analogue, methanesulfonic acid (MSA), is widely touted as a green acid due to its low toxicity, biodegradability, and non-oxidizing nature. rsc.org

Like MSA, this compound is a strong acid, which could make it a suitable candidate for use as a recyclable acid catalyst in reactions such as esterifications and alkylations. rsc.org The high solubility of its metal salts, another property it likely shares with MSA, could be advantageous in electrochemical applications like electroplating or in redox flow batteries. rsc.org The use of such electrolytes can be a safer and more environmentally friendly alternative to those based on acids like fluoroboric acid. rsc.org

In the realm of environmental science, hydroxymethanesulfonates are recognized for their role in atmospheric aerosol formation. acs.orgnih.gov While often studied in the context of air pollution, this inherent stability and interaction with atmospheric components could be harnessed. For example, its ability to form stable adducts with aldehydes could be explored for applications in air purification or as a sequestering agent for volatile organic compounds.

The biodegradability of the methanesulfonate (B1217627) group into sulfate (B86663) is a key feature of its environmental profile. rsc.org The environmental fate of the pyridine ring would also need to be considered, but many pyridine derivatives are known to be biodegradable. The combination of a strong acid functionality with a potentially tunable and functionalizable aromatic ring makes this compound a promising candidate for further research in the development of sustainable technologies, from green catalysis to novel approaches in hydrometallurgy for metal recovery. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-Pyridylhydroxymethanesulfonic acid, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonation. A common approach utilizes pyridine derivatives and sulfonic acid precursors under controlled pH (e.g., sodium hydroxide for deprotonation) and temperature (0–5°C for exothermic steps). Critical parameters include stoichiometric ratios of reagents like chlorosulfonic acid and reaction time to minimize side products . Purification often requires chromatography or recrystallization to achieve >97% purity, as validated by HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to identify pyridyl and sulfonic acid proton environments.

- FT-IR : Peaks at ~1030 cm (S=O stretching) and ~3400 cm (O-H stretching) .

- Mass spectrometry (MS) : High-resolution MS for molecular ion ([M+H]) verification.

- HPLC/LC-MS : To assess purity and detect impurities like unreacted intermediates .

Q. What safety protocols are essential when handling this compound in the laboratory?

Key precautions include:

- Engineering controls : Use fume hoods for reactions releasing volatile byproducts (e.g., SO).

- Personal protective equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Waste management : Neutralize acidic waste before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from structural analogs or impurities. Strategies include:

- Comparative assays : Test the compound against structurally defined analogs (e.g., pyridyl vs. phenyl substitutions).

- Batch analysis : Use LC-MS to verify batch-specific impurities (<0.1% threshold) that could influence activity .

- Dose-response studies : Establish EC values under standardized conditions (e.g., pH 7.4 buffer) .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

The sulfonic acid group acts as a leaving group in SN-type reactions. For example, in alkaline conditions (pH >10), hydroxide ions deprotonate the amino group, enhancing nucleophilicity for coupling with electrophiles like alkyl halides. Kinetic studies using -NMR can track intermediate formation .

Q. How can reaction yields be optimized in large-scale synthesis of this compound?

Critical factors include:

- Temperature control : Maintain ≤5°C during sulfonation to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .

Q. What advanced computational methods support the structural optimization of this compound for target binding?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to biological targets (e.g., enzymes with sulfonic acid-binding pockets). Parameters like Gibbs free energy (ΔG) and H-bonding patterns guide functional group modifications .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents sulfonic acid degradation |

| pH | 10–12 | Enhances nucleophilicity |

| Solvent | Anhydrous DMF | Maximizes reagent solubility |

| Purification Method | Reverse-phase HPLC | Achieves >97% purity |

Table 2: Common Analytical Techniques and Their Applications

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Confirms pyridyl proton environment | δ 8.5–9.0 ppm (pyridyl H) |

| FT-IR | Identifies S=O and O-H groups | 1030 cm, 3400 cm |

| HR-MS | Verifies molecular ion | [M+H] = 250.05 m/z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.